2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C12H15ClN2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloroacetamide group and a morpholine-4-sulfonyl group attached to a phenyl ring.
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide are currently unknown
Mode of Action
Based on its structural similarity to other sulfonyl compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide typically involves the reaction of 4-chloro-3-(morpholine-4-sulfonyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the acetamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered oxidation states.
Hydrolysis: Corresponding amine and carboxylic acid products.
Scientific Research Applications
2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-nitrophenyl)acetamide: Similar structure with a nitro group instead of the morpholine-4-sulfonyl group.
N-(chloroacetyl)morpholine: Contains a morpholine ring but lacks the phenyl and sulfonyl groups.
Uniqueness
2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide is unique due to the presence of both the chloroacetamide and morpholine-4-sulfonyl groups, which contribute to its specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various scientific fields .
Properties
IUPAC Name |
2-chloro-N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O4S/c13-8-12(17)15-9-1-2-10(14)11(7-9)21(18,19)16-3-5-20-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQBLXIZLVFBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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